2-[4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid
Description
2-[4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin core substituted with a phenyl group at position 2 and an acetic acid moiety at position 3.
Properties
Molecular Formula |
C14H11N3O3 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetic acid |
InChI |
InChI=1S/C14H11N3O3/c18-13(19)9-16-6-7-17-12(14(16)20)8-11(15-17)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19) |
InChI Key |
KHIXNFHBMSEIIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Cross-Dehydrogenative Coupling (CDC) Approach
A highly efficient method involves cross-dehydrogenative coupling between N-amino-2-iminopyrazine derivatives and β-ketoesters or β-diketones in the presence of acetic acid and molecular oxygen as an oxidant. The reaction is typically performed in ethanol under an oxygen atmosphere at elevated temperatures (~130 °C) for extended periods (~18 hours).
Reaction conditions and yields:
| Entry | Acid Equiv. | Atmosphere | Yield (%) of Pyrazolo[1,5-a]pyrazine Derivative |
|---|---|---|---|
| 1 | 2 (Acetic Acid) | Air | 34 |
| 2 | 4 (Acetic Acid) | Air | 52 |
| 3 | 6 (Acetic Acid) | Air | 74 |
| 4 | 6 (Acetic Acid) | O₂ | 94 |
| 5 | 6 (Acetic Acid) | Argon | 6 |
| 6 | 1 (p-Toluenesulfonic Acid) | O₂ | 39 |
| 7 | 2 (p-Toluenesulfonic Acid) | O₂ | 41 |
| 8 | 1 (Trifluoroacetic Acid) | O₂ | 48 |
| 9 | 2 (Trifluoroacetic Acid) | O₂ | 55 |
Table 1: Influence of acid type, equivalents, and atmosphere on the yield of pyrazolo[1,5-a]pyrazine derivatives (adapted from ref.).
This method benefits from the use of molecular oxygen as a green oxidant, promoting oxidative dehydrogenation steps essential for ring aromatization and formation of the 4-oxo group.
Cyclization via β-Dicarbonyl Compounds
The reaction mechanism involves nucleophilic addition of the amino-imino group of the pyrazine precursor to the enol form of β-dicarbonyl compounds to form an adduct, which then undergoes oxidative dehydrogenation and cyclization, losing water to yield the fused heterocycle.
The general procedure includes:
- Mixing equimolar amounts of N-amino-2-iminopyrazine and β-dicarbonyl compound in ethanol.
- Adding acetic acid (typically 6 equivalents) to promote protonation and facilitate cyclization.
- Stirring under an oxygen atmosphere at 130 °C for 18 hours.
- Cooling to precipitate the product, followed by filtration and recrystallization.
This approach yields the target pyrazolo[1,5-a]pyrazine derivatives with high purity and yield.
Multi-Step Organic Synthesis Including Acylation
For derivatives such as N-substituted analogs (e.g., N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide), the synthesis involves:
- Initial formation of the pyrazolo[1,5-a]pyrazine core via cyclization reactions.
- Subsequent acylation or amidation steps to introduce the acetamide or acetic acid functional group.
- Use of catalysts and optimized solvents to improve yield and selectivity.
This method requires careful control of reaction conditions and purification steps to maintain structural integrity and biological activity of the compound (ref.).
Mechanistic Insights
The key mechanistic steps in the preparation include:
- Nucleophilic addition: The amino group of the pyrazine precursor attacks the electrophilic carbonyl carbon of the β-dicarbonyl compound.
- Oxidative dehydrogenation: Molecular oxygen facilitates the removal of hydrogen atoms, promoting aromatization and formation of the 4-oxo group.
- Cyclization and dehydration: Intramolecular cyclization occurs, followed by loss of water to stabilize the fused heterocyclic system.
Alternative pathways may involve initial dehydration followed by oxidation, but the presence of oxygen and acetic acid favors the oxidative cyclization route.
Comparative Analysis of Reaction Conditions
| Parameter | Optimal Condition | Effect on Yield and Purity |
|---|---|---|
| Acid type | Acetic acid (6 equiv) | Highest yields (up to 94%) under O₂ atmosphere |
| Atmosphere | Oxygen (1 atm) | Crucial for oxidative dehydrogenation |
| Temperature | 130 °C | Ensures complete cyclization and oxidation |
| Solvent | Ethanol | Good solubility and reaction medium |
| Reaction time | 18 hours | Sufficient for complete conversion |
Table 2: Summary of optimized reaction parameters for the synthesis of pyrazolo[1,5-a]pyrazine derivatives (compiled from refs.).
Summary of Research Findings
- The CDC reaction under oxygen atmosphere in acidic ethanol provides an efficient, high-yielding route to 2-substituted pyrazolo[1,5-a]pyrazine derivatives.
- Acetic acid is the preferred acid catalyst over stronger acids like trifluoroacetic acid or p-toluenesulfonic acid for higher yields.
- Molecular oxygen is essential as a green oxidant, enabling the oxidative cyclization and aromatization steps.
- Multi-step synthesis involving acylation can be employed to introduce acetic acid or acetamide functionalities, expanding the compound's structural diversity and potential biological applications.
- The methods are supported by spectral and crystallographic data confirming the structure and purity of the products.
Chemical Reactions Analysis
Types of Reactions
2-[4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The phenyl and acetic acid groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and biologically active molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-[4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]quinazolinone Derivatives
Compounds such as 3-(thien-2-yl)pyrazolo[1,5-a]quinazolin-5(4H)-one (3b) () share a fused pyrazolo-heterocyclic core but replace the phenyl group with a thienyl substituent. Key differences include:
- Synthesis: 3b is synthesized via refluxing 2-hydrazinobenzoic acid with thienyl-propionitrile in acetic acid, contrasting with the target compound’s likely multi-step condensation .
- Biological Activity : Thienyl derivatives exhibit GABAA receptor modulation, whereas the phenyl-acetic acid moiety in the target compound may favor kinase or enzyme inhibition .
Azo-Linked Pyrazole-Carbonitriles
5-Amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile (4a) () introduces an azo (-N=N-) linkage and a carbonitrile group.
- Synthetic Method : Ball milling with Fe3O4@SiO2@Tannic acid offers eco-friendly advantages over traditional reflux methods .
Trifluoromethyl-Substituted Analogs
The compound 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide () incorporates a trifluoromethyl group and benzodioxol ring.
- Electronic Effects : The -CF3 group increases lipophilicity and metabolic stability compared to the target’s acetic acid, which may enhance membrane permeability .
- Applications : Such substitutions are common in CNS-targeted drugs due to improved blood-brain barrier penetration .
Pyrazolo[3,4-b]pyridin Derivatives
2-{6-hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid () shares the acetic acid moiety but differs in ring fusion (pyridin vs. pyrazin).
- Physicochemical Properties : The pyridin core increases basicity, while the pyrazin core in the target compound may favor aromatic stacking interactions .
Data Tables
Table 2. Physicochemical Properties
<sup>*</sup>LogP values estimated based on substituent contributions.
Key Research Findings
- Synthetic Flexibility : Pyrazolo[1,5-a]pyrazin derivatives are synthesized via diverse routes, including reflux (), ball milling (), and amide coupling (), highlighting adaptability for medicinal chemistry .
- Bioactivity Trends : Thienyl and azo substituents favor CNS and antimicrobial activities, respectively, while acetic acid groups may target enzymes or transporters .
- Metabolic Considerations : Trifluoromethyl groups improve pharmacokinetics but may complicate synthesis compared to simpler acetic acid moieties .
Biological Activity
2-[4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid is a heterocyclic compound belonging to the pyrazolopyrazine family. Its unique structure comprises a fused pyrazole and pyrazine ring with a phenyl group and an acetic acid moiety, contributing to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor modulation, and potential therapeutic applications.
Chemical Characteristics
Molecular Formula : C15H12N4O3
Molecular Weight : 269.25 g/mol
Structural Features : The compound features a pyrazolo[1,5-a]pyrazin core, which is crucial for its biological interactions.
The biological activity of this compound is primarily linked to its role as an enzyme inhibitor and receptor modulator . It interacts with specific molecular targets, influencing cellular processes such as signal transduction and metabolic pathways. The compound's ability to bind to enzymes or receptors modulates their activity, leading to various biological effects depending on the context of use .
Enzyme Inhibition
The compound has demonstrated significant inhibitory effects on various enzymes, including cyclooxygenases (COX) and thrombin:
- Cyclooxygenase Inhibition : Studies have shown that related compounds exhibit potent COX-2 inhibition with IC50 values comparable to established drugs like celecoxib (IC50 = 0.04 μmol). The anti-inflammatory activity is attributed to the suppression of prostaglandin E2 production .
- Thrombin Inhibition : Research indicates that pyrazolo derivatives can inhibit thrombin through a serine-trapping mechanism. For instance, certain analogs have shown IC50 values in the nanomolar range (e.g., 16 nM), highlighting their potential as anticoagulants .
Receptor Modulation
The compound's structural features allow it to act on various receptors involved in critical signaling pathways. Interaction studies suggest that it can modulate receptor activity, influencing gene expression and cellular responses.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 3-Amino-pyrazole | Contains an amino group | Anticancer properties | More reactive due to amino group |
| Pyrazolo[3,4-b]pyridine | Fused pyridine ring | Antimicrobial activity | Different ring system impacts reactivity |
| Pyrazolo[1,5-a]pyrimidine | Contains pyrimidine instead of pyrazine | Selective protein inhibition | Different heterocyclic framework affects binding affinity |
The distinct combination of the pyrazole and pyrazine rings in this compound contributes to its unique biological properties compared to these similar compounds.
Case Studies
Several studies have focused on the synthesis and biological evaluation of derivatives based on the core structure of this compound:
- Anti-inflammatory Activity : A series of synthesized derivatives were tested for their anti-inflammatory effects in vivo using carrageenan-induced paw edema models. Results indicated significant reduction in edema comparable to indomethacin, with effective doses (ED50) calculated around 9.17 μM for standard treatments .
- Thrombin Inhibition Studies : A study reported on the synthesis of fluorinated aminopyrazoles that exhibited selective inhibition against thrombin with IC50 values as low as 16 nM. These findings support the potential of derivatives based on the target compound for therapeutic applications in anticoagulation therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
